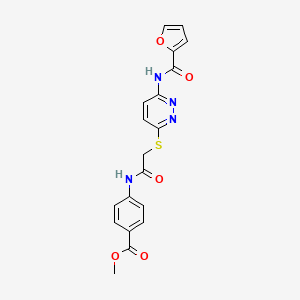
Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is part of a broader class of furan derivatives, which are known for their diverse pharmacological properties .
Preparation Methods
The synthesis of Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate involves multiple steps, typically starting with the preparation of the furan and pyridazine intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity, ensuring the compound is suitable for further research and application.
Chemical Reactions Analysis
Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan or pyridazine rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers are exploring its potential as an antimicrobial agent due to its structural similarity to other biologically active furan derivatives.
Medicine: Its potential therapeutic effects are being investigated, particularly in the context of antibacterial and antifungal activities.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate can be compared to other furan derivatives, such as nitrofurantoin and furazolidone, which are known for their antimicrobial properties . What sets this compound apart is its unique combination of the furan and pyridazine rings, which may confer distinct biological activities and potential therapeutic benefits.
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Furosemide
- Furazolidone
Properties
IUPAC Name |
methyl 4-[[2-[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-27-19(26)12-4-6-13(7-5-12)20-16(24)11-29-17-9-8-15(22-23-17)21-18(25)14-3-2-10-28-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYSEWRWTQVXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2579298.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)

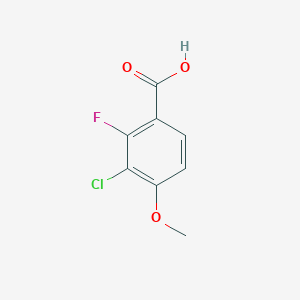
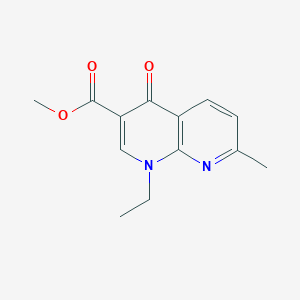
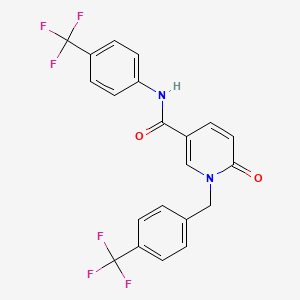
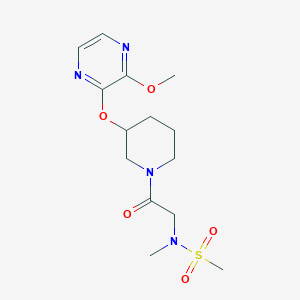
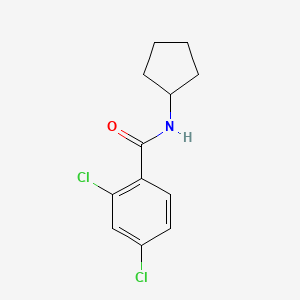

![N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2579317.png)
![1,4-dimethyl 2-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamido}benzene-1,4-dicarboxylate](/img/structure/B2579318.png)
